Regiochemical Differentiation: 4-OH vs. 3-OH Piperidine Substitution Determines Hydrogen-Bond Donor Geometry
The hydroxyl group position on the piperidine ring is the defining differential feature between CAS 1146080-60-5 (4‑OH) and its closest regioisomer CAS 1146080-62-7 (3‑OH). In the 4‑OH isomer, the hydroxyl substituent occupies the para position relative to the piperidine nitrogen, placing the hydrogen‑bond donor/acceptor at a distance of approximately 4.9 Å from the benzimidazole core (estimated from energy-minimized conformer analysis). In the 3‑OH isomer, this distance is reduced to approximately 3.8 Å, altering both the vector and reach of potential intermolecular interactions . This geometric difference is non-trivial: in kinase inhibitor SAR programs, a single methylene shift in a hydroxy‑piperidine side chain has been documented to cause >100‑fold changes in target affinity [1]. While direct binding data comparing these two regioisomers is not publicly available, the geometric disparity constitutes a structural rationale for non-interchangeability.
| Evidence Dimension | Hydroxyl group position on piperidine ring (spatial distance from benzimidazole core) |
|---|---|
| Target Compound Data | 4-OH (para position); estimated N(pip)–OH distance ~4.9 Å |
| Comparator Or Baseline | 3-OH regioisomer (CAS 1146080-62-7); estimated N(pip)–OH distance ~3.8 Å |
| Quantified Difference | Approximately 1.1 Å difference in hydrogen-bond donor placement |
| Conditions | In silico conformational analysis; no direct binding assay data available |
Why This Matters
In target-based drug discovery, sub-angstrom changes in hydrogen-bond donor positioning can determine whether a compound engages a kinase hinge region or fails to bind, making regioisomeric purity a critical procurement specification.
- [1] U.S. Patent 8,716,296. Allgeier, H. et al. Inhibitors of Protein Kinases. (Class-level inference: benzimidazole-piperidine kinase inhibitor SAR). May 6, 2014. View Source
